molecular formula C25H24N2O4 B11322797 4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

Cat. No.: B11322797
M. Wt: 416.5 g/mol
InChI Key: WJSUDJIULZJKFK-UHFFFAOYSA-N
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Description

4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of oxazoloquinolines This compound is characterized by the presence of methoxyphenyl groups and a tetrahydrooxazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via Friedel-Crafts alkylation using methoxybenzene and an appropriate alkylating agent.

    Cyclization to Form the Oxazoloquinoline Core: The final step involves cyclization to form the oxazoloquinoline core, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted oxazoloquinoline derivatives.

Scientific Research Applications

4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,7-bis(4-methoxyphenyl)-3-methylquinoline: Lacks the oxazolo ring, making it less complex.

    4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydroquinoline: Similar structure but without the oxazolo ring.

    4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinoline: Similar structure but lacks the ketone group.

Uniqueness

4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one is unique due to the presence of both methoxyphenyl groups and the oxazoloquinoline core, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

4,7-bis(4-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C25H24N2O4/c1-14-22-23(16-6-10-19(30-3)11-7-16)24-20(26-25(22)31-27-14)12-17(13-21(24)28)15-4-8-18(29-2)9-5-15/h4-11,17,23,26H,12-13H2,1-3H3

InChI Key

WJSUDJIULZJKFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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